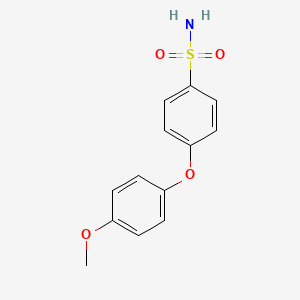

4-(4-Methoxyphenoxy)benzene-1-sulfonamide

Übersicht

Beschreibung

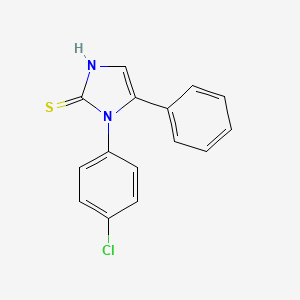

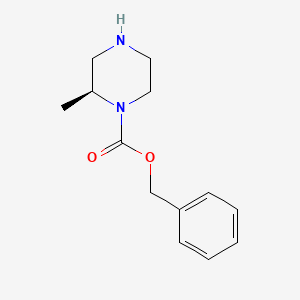

“4-(4-Methoxyphenoxy)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1094663-05-4 . It has a molecular weight of 279.32 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-methoxyphenoxy)benzenesulfonamide . The InChI code is 1S/C13H13NO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H2,14,15,16) .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 279.32 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the searched data.Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- Bosentan Monohydrate Study : Research on a compound structurally related to 4-(4-Methoxyphenoxy)benzene-1-sulfonamide, namely Bosentan monohydrate, reveals details about its crystal structure, including the angles between the mean planes of pyrimidine and benzene rings, forming a U-shaped channel. This study highlights the importance of structural analysis in understanding the properties of such compounds (Kaur et al., 2012).

Dynamics in Solution

- Dynamics of Imine and Acetophenone Derivatives : A study utilizing one-dimensional diffusion-ordered NMR spectroscopy (1D-DOSY) includes the analysis of a compound similar to this compound. This research provides insights into the dynamics and interactions of molecules in solution, crucial for understanding the behavior of such compounds (Sakamoto, Kondo, & Aoyama, 2008).

Medicinal Chemistry

- Cytotoxicity and Carbonic Anhydrase Inhibitory Activities : In a study focused on polymethoxylated-pyrazoline benzene sulfonamides, compounds related to this compound demonstrated significant cytotoxic activities on tumor and non-tumor cell lines. They also exhibited inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential applications in medicinal chemistry (Kucukoglu et al., 2016).

Catalytic Applications

- Tetrahydropyranylation/Depyranylation of Alcohols and Phenols : Research on N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide), a compound similar to this compound, demonstrates its use in the catalysis of tetrahydropyranylation and depyranylation of alcohols and phenols. This highlights potential applications in synthetic chemistry (Khazaei, Rostami, & Mahboubifar, 2007).

Polymorphism Study

- Impact of Fluorine Groups on Polymorphism : A study on fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides, closely related to this compound, explores the effect of fluorine on the polymorphism of aromatic sulfonamides. This research is crucial for understanding the crystalline properties of such compounds (Terada et al., 2012).

Molecular Modeling and Drug Analysis

- New Organosulfur Metallic Compounds : Research involving sulfonamide-based Schiff base ligands, similar to this compound, includes molecular modeling and spectral analysis. This study provides insights into the potential of these compounds as drugs, emphasizing the importance of molecular modeling in drug discovery (Hassan et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

Sulfonamides, a class of drugs to which this compound belongs, are known to primarily target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Mode of Action

Sulfonamides, including this compound, are known to exhibit a range of pharmacological activities by interacting with their targets . They inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase, which is important for the production of folate .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 4-(4-Methoxyphenoxy)benzene-1-sulfonamide leads to the disruption of folate production. This, in turn, inhibits the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .

Result of Action

The result of the action of this compound is the inhibition of bacterial DNA growth and cell division or replication due to the disruption of folate production .

Eigenschaften

IUPAC Name |

4-(4-methoxyphenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCYQEUNOAFRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)

![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)

![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)